![molecular formula C25H21N3O5 B2457882 (E)-ethyl 5-(2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)ethoxy)-2-phenylbenzofuran-3-carboxylate CAS No. 578701-66-3](/img/structure/B2457882.png)
(E)-ethyl 5-(2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)ethoxy)-2-phenylbenzofuran-3-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzofuran ring. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including reactions at the ester group, the hydrazine group, or the benzofuran ring. The exact reactions would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group could make the compound more polar, while the benzofuran ring could contribute to its aromaticity .Scientific Research Applications
Synthetic Routes and Intermediates
Synthetic chemistry often explores the development of intermediates for the synthesis of more complex molecules. For example, ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate serves as an important intermediate for synthesizing pesticides, demonstrating an expedient route and technology for pyrazole synthesis (Yeming Ju, 2014). This highlights the role of such compounds in creating valuable agricultural chemicals.
Chemosensors for Metal Ions
Compounds with complex structures, similar to the query compound, have been utilized as colorimetric chemosensors. A notable example is the synthesis of a new hybrid hydrazo/azo dye chromophoric system that functions as a multi-functional colorimetric chemosensor for naked eye recognition of metal ions like Cu2+, Zn2+, and Co2+. This demonstrates the compound's selectivity and sensitivity towards these metal cations, which is crucial for environmental monitoring and biochemical applications (T. Aysha et al., 2021).
Enzymatic Activity Enhancement
Another application area is the synthesis of pyrazolopyrimidinyl keto-esters and their enzymatic activity. For instance, certain pyrazolopyrimidin-4-ones have shown a potent effect on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown. This suggests potential applications in biotechnology and industrial processes where enzymatic efficiency is paramount (Mohamed Abd & Gawaad Awas, 2008).
Photolytic Pathways and Applications
Photolysis studies of compounds like ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate provide insights into photochemical reactions that could be leveraged in materials science and the development of light-sensitive materials. These studies explore pathways such as reversible photoisomerization and loss of carbon dioxide to form singlet imino-carbenes, which are fundamental in understanding the behavior of organic compounds under light exposure (K. Ang & R. Prager, 1993).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-[2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethoxy]-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-2-31-25(30)23-20-14-19(11-12-21(20)33-24(23)17-8-4-3-5-9-17)32-16-22(29)28-27-15-18-10-6-7-13-26-18/h3-15H,2,16H2,1H3,(H,28,29)/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFNWQNCKVOICV-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NN=CC3=CC=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)N/N=C/C3=CC=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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